2-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone

Description

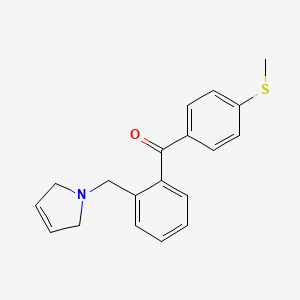

2-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is a benzophenone derivative featuring a pyrrolidine ring attached via a methyl group at the 2-position of one benzene ring and a thiomethyl (-SCH₃) group at the 4'-position of the second benzene ring. Benzophenones are widely studied for their applications in pharmaceuticals, UV stabilizers, and organic synthesis due to their structural versatility and electronic properties .

Properties

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRRTPOTCQKCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643925 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-04-7 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolinomethyl Group: This can be achieved by reacting a suitable pyrrole derivative with an aldehyde or ketone under acidic or basic conditions to form the pyrrolinomethyl moiety.

Introduction of the Thiomethyl Group: The thiomethyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the benzophenone core.

Coupling Reactions: The final step involves coupling the pyrrolinomethyl and thiomethyl-substituted intermediates to form the target compound.

Industrial Production Methods

Industrial production of 2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The pyrrolinomethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor for various functional compounds.

Mechanism of Action

The mechanism of action of 2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The pyrrolinomethyl group can interact with biological macromolecules, while the thiomethyl group can undergo redox reactions, influencing cellular processes. The benzophenone core may also play a role in its biological activity by interacting with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key variations among similar compounds include:

- Heterocyclic substituents : Pyrrolidine (5-membered), azetidine (4-membered), morpholine (6-membered with oxygen), and piperidine (6-membered) rings influence steric bulk, polarity, and hydrogen-bonding capacity.

- Electron-modifying groups : Thiomethyl (-SCH₃) vs. methoxy (-OCH₃) or carbethoxy (-COOEt) groups alter electronic profiles and lipophilicity.

Molecular and Physicochemical Properties

The table below summarizes critical data for 2-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone and its analogs:

Research Findings and Implications

- Steric Effects: Larger substituents (e.g., pyrrolinomethyl vs.

- Solubility: Morpholinomethyl derivatives exhibit higher polarity due to the oxygen atom, enhancing aqueous solubility relative to pyrrolidine-based analogs .

Biological Activity

2-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H18N2OS

- Molecular Weight : 298.40 g/mol

- Structure : The compound features a benzophenone core with a pyrrolinomethyl and thiomethyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiomethyl group may enhance lipophilicity, facilitating cellular uptake and interaction with lipid membranes. The pyrrolinomethyl moiety is likely involved in specific binding interactions with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of benzophenone compounds can possess antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some research suggests that this compound may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives. Below are summarized findings from notable research:

| Study | Findings |

|---|---|

| Study A | Investigated the antimicrobial properties of benzophenone derivatives, revealing significant activity against Gram-positive bacteria. |

| Study B | Focused on the anticancer effects of similar compounds, reporting inhibition of cell growth in various cancer cell lines. |

| Study C | Examined anti-inflammatory potential, showing reduced cytokine production in vitro. |

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Benzophenone-3 | High | Moderate | Low |

| Benzylideneacetone | Low | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.